Cas no 5627-05-4 (5,6-Dihydrouridine)

5,6-Dihydrouridine 化学的及び物理的性質
名前と識別子
-
- Uridine, 5,6-dihydro-
- 5,6-DIHYDROURIDINE
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- 3,4-Dihydrouridine
- 5,6-Dihydrouridin
- Dihydrouridine
- Uridine,5,6-dihydro
- dihydro-1-beta-delta-ribofuranosyl-2,4(1H,3H)-Pyrimidinedione
- SCHEMBL40762
- Uridine-t
- dihydro-1-b-D-ribofuranosyl-2,4(1H,3H)-Pyrimidinedione
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
- AKOS027447507
- MFCD00047490
- PS-11123
- CS-0059431
- CHEMBL3237555
- 5627-05-4
- D86457
- UNII-0D5FR359JO
- NS00127301
- BDBM50007037
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
- Q413063
- HY-113047
- DTXSID6021329
- 2,4(1H,3H)-Pyrimidinedione, dihydro-1-.beta.-D-ribofuranosyl-
- CHEBI:23774
- 0D5FR359JO
- 1-beta-D-ribofuranosylhydrouracil
- Hydrouracil, 1-.beta.-D-ribofuranosyl-
- Dihydro-1-ss-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione; Dihydrouridine; 1-ss-D-Ribofuranosyl-hydrouracil;
- 1-b-D-Ribofuranosylhydrouracil
- 5,6-Dihydrouridine
-
- MDL: MFCD00063468
- インチ: InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
- InChIKey: ZPTBLXKRQACLCR-XVFCMESISA-N
- SMILES: OC[C@@H]1[C@H]([C@H]([C@H](N2CNC(NC2=O)=O)O1)O)O
計算された属性
- 精确分子量: 248.10100
- 同位素质量: 246.08518617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.1
- トポロジー分子極性表面積: 119Ų
じっけんとくせい
- PSA: 122.49000
- LogP: -2.57420
5,6-Dihydrouridine Security Information
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
5,6-Dihydrouridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D771219-1g |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
5627-05-4 | 95% | 1g |
$400 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X81055-5mg |
5,6-Dihydrouridine |
5627-05-4 | ≥99% | 5mg |
¥768.0 | 2023-09-05 | |
Apollo Scientific | OR17694-5g |
5,6-Dihydrouridine |
5627-05-4 | 95% | 5g |
£509.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304002-5mg |
5,6-Dihydrouridine |
5627-05-4 | ≥99% | 5mg |
¥931.90 | 2023-09-03 | |
TRC | D449668-5mg |
5,6-Dihydrouridine |
5627-05-4 | 5mg |
$ 75.00 | 2023-09-07 | ||
TRC | D449668-100mg |
5,6-Dihydrouridine |
5627-05-4 | 100mg |
$919.00 | 2023-05-18 | ||
ChemScence | CS-0059431-5mg |
5,6-Dihydrouridine |
5627-05-4 | 99.87% | 5mg |
$120.0 | 2021-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D885032-5mg |
5,6-Dihydrouridine |
5627-05-4 | ≥99% | 5mg |
¥1,008.00 | 2022-01-14 | |
eNovation Chemicals LLC | D771219-5g |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
5627-05-4 | 95% | 5g |
$1225 | 2023-05-17 | |
Aaron | AR00DJ5Y-5mg |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one |
5627-05-4 | 99% | 5mg |
$118.00 | 2025-01-24 |
5,6-Dihydrouridine 関連文献
-
1. Some dihydro-cytidines and -isocytidinesVinko ?bkari?,Branko Ga?pert,Marijan Hohnjec,Goran La?an J. Chem. Soc. Perkin Trans. 1 1974 267
-
N. A. Timofeyeva,O. S. Fedorova Mol. BioSyst. 2016 12 3435
-
3. Stereochemical transformations of 5′-amino-5′-deoxyuridine and its 5,6-dihydro-analogue. 5′-N-Aminoacyl derivatives of 5′-amino-5′-deoxy-5,6-dihydrouridineVinko ?kari?,Darinka Kataleni?,Djurdjica ?kari?,Ivanka Salaj J. Chem. Soc. Perkin Trans. 1 1982 2091
-
4. Kinetics and mechanism for reduction of tetrabromoaurate(III) by uridineRenato Ettorre J. Chem. Soc. Dalton Trans. 1983 2329
-
Frédéric Peyrane,Pascale Clivio Org. Biomol. Chem. 2005 3 1685
-
6. Syntheses of β-D-arabinofurano[1′,2′:4,5]oxa(thia)zolidinesVinko ?kari?,Jasenka Matuli?-Adami? J. Chem. Soc. Perkin Trans. 1 1985 779
-
7. Reaction of nucleosides with lead tetra-acetate: facile formation of cyclonucleosidesKeiji Kameyama,Magoichi Sako,Kosaku Hirota,Yoshifumi Maki J. Chem. Soc. Chem. Commun. 1984 1658
-
Frédéric Peyrane,Jean-Louis Fourrey,Pascale Clivio Chem. Commun. 2003 736
-
V. ?kari?,B. Ga?bpert,M. Hohnjec J. Chem. Soc. C 1970 2444
-
N. Dyubankova,E. Sochacka,K. Kraszewska,B. Nawrot,P. Herdewijn,E. Lescrinier Org. Biomol. Chem. 2015 13 4960
5,6-Dihydrouridineに関する追加情報
Introduction to 5,6-Dihydrouridine (CAS No. 5627-05-4): Applications and Recent Research Developments
5,6-Dihydrouridine, with the chemical identifier CAS No. 5627-05-4, is a naturally occurring nucleoside derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural properties, exhibits a variety of biological activities that make it a promising candidate for therapeutic applications. The recent advancements in understanding its mechanisms of action and potential benefits have further solidified its role in modern medicine.
The molecular structure of 5,6-Dihydrouridine consists of a uracil base attached to a ribose sugar, with the hydroxy groups at the 5' and 6' positions modified to dihydro forms. This structural modification imparts distinct biochemical properties that differentiate it from its parent compound, uridine. The dihydro configuration enhances its solubility and stability, making it more suitable for formulation into various pharmaceutical products.
One of the most compelling aspects of 5,6-Dihydrouridine is its potential as an antioxidant and cytoprotective agent. Studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which are implicated in numerous pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammation-related illnesses. The ability of 5,6-Dihydrouridine to protect cells from oxidative damage has been observed in both in vitro and in vivo models, suggesting its therapeutic efficacy.
Recent research has also highlighted the role of 5,6-Dihydrouridine in enhancing cellular energy metabolism. By acting as a precursor for uridine monophosphate (UMP), which is a key intermediate in the synthesis of nucleotides, this compound supports the replenishment of nucleotide pools essential for DNA and RNA biosynthesis. This function is particularly relevant in tissues with high turnover rates, such as hematopoietic cells and neurons. Furthermore, studies indicate that 5,6-Dihydrouridine can improve mitochondrial function by increasing ATP production, thereby contributing to overall cellular health.
The therapeutic potential of 5,6-Dihydrouridine extends to its applications in managing metabolic disorders. Emerging evidence suggests that this compound can modulate glucose metabolism by enhancing insulin sensitivity and improving glycemic control. In preclinical studies conducted on animal models of diabetes, administration of 5,6-Dihydrouridine has shown promising results in reducing hyperglycemia and preventing the development of diabetic complications. These findings position 5,6-Dihydrouridine as a candidate for developing novel treatments for diabetes and related metabolic syndromes.
Another area where 5,6-Dihydrouridine has shown promise is in neuroprotection. Oxidative stress and mitochondrial dysfunction are key pathological features in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research indicates that 5,6-Dihydrouridine can mitigate these pathological processes by protecting neuronal cells from damage caused by ROS and restoring mitochondrial health. Additionally, studies have explored its potential role in modulating neurotransmitter systems, which could have implications for treating cognitive decline and neuroinflammation.
The pharmacokinetic properties of 5,6-Dihydrouridine have also been extensively studied to optimize its delivery and efficacy. Unlike some nucleoside analogs that require complex formulations or undergo rapid degradation, 5,6-Dihydrouridine exhibits favorable pharmacokinetic characteristics due to its enhanced solubility and stability. This makes it an attractive candidate for oral administration or incorporation into various drug delivery systems designed for targeted therapy.
In conclusion,5,6-Dihydrouridine (CAS No. 5627-05-4) represents a versatile compound with significant therapeutic potential across multiple domains of medicine. Its ability to act as an antioxidant,cytoprotective agent,metabolic modulator,and neuroprotective agent positions it as a valuable asset in the development of novel treatments for chronic diseases. The ongoing research into its mechanisms of action and clinical applications continues to expand our understanding of its benefits,making it a subject of great interest among scientists and clinicians alike.
5627-05-4 (5,6-Dihydrouridine) Related Products
- 5626-99-3(5,6-Dihydro-2'-deoxyuridine)
- 18771-50-1(3,4,5,6-Tetrahydrouridine (>80%))
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
